N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method includes the nitration of 4-methoxybenzamide followed by acetylation and subsequent coupling with 3-acetylphenylamine. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation. The final coupling step may require a catalyst such as palladium in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products:
Reduction: N-(3-acetylphenyl)-4-amino-3-nitrobenzamide.
Oxidation: N-(3-carboxyphenyl)-4-methoxy-3-nitrobenzamide.
Substitution: N-(3-acetylphenyl)-4-substituted-3-nitrobenzamide.
Scientific Research Applications
N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and acetyl groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide can be compared with other benzamide derivatives such as:
N-(4-acetylphenyl)-4-methoxy-3-nitrobenzamide: Similar structure but with the acetyl group at a different position, which can affect its reactivity and biological activity.
N-(3-acetylphenyl)-4-methoxy-3-aminobenzamide: The amino group instead of the nitro group can lead to different chemical properties and applications.
N-(3-acetylphenyl)-4-methoxy-3-carboxybenzamide: The carboxy group can introduce additional hydrogen bonding interactions, influencing its solubility and reactivity.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10(19)11-4-3-5-13(8-11)17-16(20)12-6-7-15(23-2)14(9-12)18(21)22/h3-9H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQZVJHFOGBVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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